molecular formula C12H9Cl2N3O3 B5346474 4-chloro-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole

4-chloro-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B5346474
M. Wt: 314.12 g/mol
InChI Key: ZSSMDYHFICQJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole, commonly known as CNB-001, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CNB-001 belongs to the class of pyrazole derivatives and has been found to possess neuroprotective properties.

Scientific Research Applications

CNB-001 has been extensively studied for its neuroprotective properties. It has been found to exhibit anti-inflammatory, antioxidant, and anti-apoptotic effects in various in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. CNB-001 has also been shown to improve cognitive function and reduce neuronal damage in animal models of stroke.

Mechanism of Action

The exact mechanism of action of CNB-001 is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of oxidative stress, inflammation, and apoptosis. CNB-001 has been found to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which protect neurons from oxidative damage. It also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which contribute to neuroinflammation. CNB-001 has also been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth.
Biochemical and Physiological Effects:
CNB-001 has been found to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and modulate intracellular signaling pathways. CNB-001 has also been found to increase the expression of neurotrophic factors such as BDNF and NGF, which promote neuronal survival and growth. In addition, CNB-001 has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using CNB-001 in lab experiments is its stability and solubility in organic solvents. This makes it easy to prepare and administer in various in vitro and in vivo models. Another advantage is its low toxicity, which allows for higher doses to be administered without adverse effects. However, one of the limitations of using CNB-001 is its lack of selectivity, as it can interact with multiple targets. This can make it difficult to determine the specific mechanism of action and potential side effects.

Future Directions

There are several future directions for research on CNB-001. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine the optimal dose and administration route, as well as its efficacy in clinical trials. Another area of interest is its potential as a neuroprotective agent in traumatic brain injury and stroke. In addition, studies on the pharmacokinetics and pharmacodynamics of CNB-001 are needed to better understand its distribution and metabolism in the body. Finally, further research is needed to determine the potential side effects of CNB-001 and its interactions with other drugs.

Synthesis Methods

The synthesis of CNB-001 involves the reaction between 2-chloro-5-nitrobenzoic acid and 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, followed by reduction and chlorination steps. The resulting product, CNB-001, is a white crystalline powder that is soluble in organic solvents.

properties

IUPAC Name

(4-chloro-3,5-dimethylpyrazol-1-yl)-(2-chloro-5-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O3/c1-6-11(14)7(2)16(15-6)12(18)9-5-8(17(19)20)3-4-10(9)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSMDYHFICQJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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